Home > Products > Screening Compounds P136513 > CEP-28122 mesylate salt
CEP-28122 mesylate salt -

CEP-28122 mesylate salt

Catalog Number: EVT-1533768
CAS Number:
Molecular Formula: C29H39ClN6O6S
Molecular Weight: 635.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay.  IC50 value: 1.9 ± 0.5 nM  Target: ALK  in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.  in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher.  ,
Overview

CEP-28122 mesylate salt is a diaminopyrimidine derivative that acts as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). It has demonstrated significant antitumor activity in various experimental models of ALK-positive human cancers, making it a compound of interest in cancer research and development. The mesylate salt form enhances its bioavailability and stability, which is crucial for its therapeutic efficacy in clinical applications.

Source

CEP-28122 was developed by Cephalon, Inc. and has been the subject of various studies assessing its pharmacological properties and synthesis methods. The compound's synthesis and characterization have been documented in scientific literature, highlighting its potential as a therapeutic agent against cancers characterized by ALK mutations.

Classification

CEP-28122 mesylate salt is classified as a small molecule inhibitor within the category of targeted cancer therapies. Specifically, it falls under the class of protein kinase inhibitors, which are designed to interfere with the activity of specific enzymes involved in cancer cell proliferation.

Synthesis Analysis

Methods

The synthesis of CEP-28122 involves several steps that culminate in the formation of the mesylate salt. The process includes the coupling of various ring structures to create the final compound.

  1. Initial Coupling: The synthesis begins with the bromination of 1-methoxy-2,3-dimethylbenzene, followed by coupling with 2,4,5-trichloropyrimidine to form the B-C ring structure.
  2. Formation of A-Ring: The A-ring is synthesized through selective nitration and enamine/transfer hydrogenation, which are key steps that enhance yield.
  3. Final Salt Formation: The final step involves combining the A-ring with the B-C ring in 1-methoxy-2-propanol at elevated temperatures (115 °C) and adding methanesulfonic acid to produce the stable mixed mono-mesylate mono-hydrochloride bis salt form. This method has been optimized to improve yield and purity significantly .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of CEP-28122 mesylate salt features a diaminopyrimidine core, which is crucial for its activity as an ALK inhibitor. The compound's structure can be represented as follows:

  • Core Structure: The diaminopyrimidine moiety is essential for binding to ALK.
  • Substituents: Various functional groups are attached to enhance solubility and potency.

Data

The chemical formula for CEP-28122 is C₁₄H₁₅ClN₄O₂S, with a molecular weight of approximately 314.81 g/mol. The compound exhibits high purity levels (97% or greater) in its synthesized forms .

Chemical Reactions Analysis

Reactions

CEP-28122 can undergo various chemical reactions typical for small molecule inhibitors:

  1. Kinase Inhibition: The primary reaction involves binding to ALK, inhibiting its kinase activity.
  2. Salt Formation: The formation of mesylate salt from the free base enhances stability and solubility.

Technical Details

The compound's inhibitory activity against ALK was quantified using enzyme assays, yielding an IC₅₀ value of 1.9 nM, indicating its high potency .

Mechanism of Action

Process

CEP-28122 functions by selectively binding to the ATP-binding site of ALK, thereby preventing ATP from activating downstream signaling pathways crucial for tumor growth and survival. This inhibition leads to reduced phosphorylation of target proteins involved in cell proliferation.

Data

In vivo studies have shown that CEP-28122 effectively inhibits ALK tyrosine phosphorylation in tumor xenografts, achieving over 90% target inhibition for extended periods following administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CEP-28122 mesylate salt typically appears as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents and moderate solubility in water due to its mesylate form.

Chemical Properties

Applications

Scientific Uses

CEP-28122 mesylate salt is primarily utilized in research settings focused on cancer therapeutics. Its applications include:

  • Preclinical Studies: Used extensively in models of ALK-positive cancers such as anaplastic large-cell lymphoma and non-small cell lung cancer.
  • Drug Development: Serves as a lead compound for developing targeted therapies against malignancies driven by ALK mutations.

Properties

Product Name

CEP-28122 mesylate salt

Molecular Formula

C29H39ClN6O6S

Molecular Weight

635.17

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.